molecular formula C21H21N B085728 Cyproheptadine CAS No. 129-03-3

Cyproheptadine

Cat. No.: B085728
CAS No.: 129-03-3
M. Wt: 287.4 g/mol
InChI Key: JJCFRYNCJDLXIK-UHFFFAOYSA-N
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Description

Cyproheptadine is a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties. It was patented in 1959 and came into medical use in 1961 . This compound is commonly used to treat allergic reactions, such as hay fever, and is also used as a preventive treatment against migraines .

Mechanism of Action

Target of Action

Cyproheptadine is a potent competitive antagonist of both serotonin and histamine receptors . It primarily targets the H1 histamine receptors and serotonin (5-HT2A) receptors , playing a crucial role in treating allergic symptoms and stimulating appetite .

Mode of Action

This compound exerts its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . This competition results in the antagonism of serotonin on the appetite center of the hypothalamus, which may account for this compound’s ability to stimulate the appetite .

Biochemical Pathways

This compound’s action on the serotonin and histamine receptors affects several biochemical pathways. For instance, it has been found to inhibit the proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase . Moreover, it regulates the excitability of pyramidal neurons in the mouse medial prefrontal cortex by affecting TEA-sensitive IK channels as well as other TEA-insensitive K+ channels , probably ID and inward-rectifier Kir channels .

Pharmacokinetics

This compound is well-absorbed following oral ingestion, with peak plasma levels occurring after 1 to 3 hours . It has a terminal half-life of approximately 8 hours when taken orally . This compound is primarily metabolized in the liver, mostly through CYP3A4 mediated processes . It is excreted both fecally (2–20%; of which, 34% as unchanged drug) and renally (40%; none as unchanged drug) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Its antihistamine and antiserotonin properties make it effective in treating allergic reactions . It has also been found to dramatically reduce the frequency of migraine attacks . Furthermore, this compound’s ability to stimulate appetite has led to its off-label use for this purpose in children who are wasting as well as people with cystic fibrosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as CYP3A4, is crucial for its metabolism . Additionally, the drug’s effectiveness can be affected by the patient’s overall health status and the presence of other medications.

Biochemical Analysis

Biochemical Properties

Cyproheptadine is a potent competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

This compound has a potent inhibitory effect on the proliferation of HepG2 and Huh-7 cells but minimal toxicity in normal hepatocytes . It induces cell cycle arrest in HepG2 cells in the G1 phase and in Huh-7 cells at the G1/S transition . This compound also elevates the percentage of Huh-7 cells in the sub-G1 population, indicating induction of apoptosis .

Molecular Mechanism

This compound exerts its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . Antagonism of serotonin on the appetite center of the hypothalamus may account for this compound’s ability to stimulate the appetite .

Temporal Effects in Laboratory Settings

This compound has been observed to antagonize several pharmacodynamic effects of serotonin in laboratory animals, including bronchoconstriction and vasodepression

Metabolic Pathways

This compound is metabolized in the liver, mostly CYP3A4 mediated . Aromatic ring hydroxylation (followed by glucuronide conjugation), N-demethylation, and heterocyclic ring oxidation were shown to occur in man .

Transport and Distribution

This compound is well-absorbed following oral ingestion, with peak plasma levels occurring after 1 to 3 hours . Its terminal half-life when taken orally is approximately 8 hours

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyproheptadine hydrochloride can be synthesized through a multi-step process. One method involves the reaction of 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine with hydrochloric acid in an ethanol-water solution. The mixture is heated to 90°C and stirred for one hour. After cooling and filtration, the product is recrystallized to obtain this compound hydrochloride with high purity .

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by dissolving the crude product in an ethanol-water solution, followed by the addition of concentrated hydrochloric acid. The mixture is heated, filtered, and crystallized to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Cyproheptadine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Cyproheptadine is compared with other antihistamines like ketotifen and loratadine. While all three are effective in treating allergic reactions, this compound has additional antiserotonergic properties that make it unique . Similar compounds include:

This compound’s unique combination of antihistamine, antiserotonergic, and anticholinergic properties distinguishes it from other similar compounds.

Properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFRYNCJDLXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022872
Record name Cyproheptadine
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Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
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Solubility

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/, 1.36e-02 g/L
Record name CYPROHEPTADINE
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Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors. Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine's ability to stimulate the appetite., CYPROHEPTADINE...IS A SEROTONIN & HISTAMINE ANTAGONIST..., ... It is an effective H1 blocker. Cyproheptadine also has prominent 5-H blocking activity on smooth muscle by virtue of its binding to 5-HT2A receptors. ... It has weak anticholinergic activity and possess mild central depressant properties.
Record name Cyproheptadine
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Record name CYPROHEPTADINE
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Color/Form

CRYSTALS FROM DIL ETHANOL

CAS No.

129-03-3
Record name Cyproheptadine
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Record name Cyproheptadine [INN:BAN]
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Record name Cyproheptadine
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Record name CYPROHEPTADINE
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Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112.3-113.3, 112.3-113.3 °C, 215 - 217 °C
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
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Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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